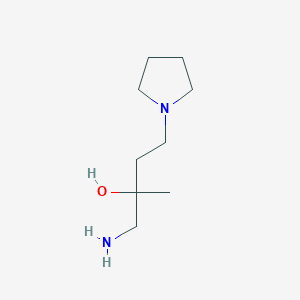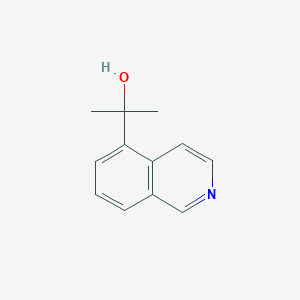
2-(Isoquinolin-5-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isoquinolin-5-yl)propan-2-ol is an organic compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline The compound this compound is characterized by the presence of an isoquinoline ring attached to a propanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-5-yl)propan-2-ol can be achieved through several methods. One common approach involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by copper-catalyzed cyclization .
Industrial Production Methods
In industrial settings, the production of isoquinoline derivatives often involves the extraction of isoquinoline from coal tar, followed by fractional crystallization of the acid sulfate . This method exploits the basicity of isoquinoline compared to quinoline, allowing for selective extraction and purification.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Isoquinolin-5-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(Isoquinolin-5-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Isoquinolin-5-yl)propan-2-ol involves its interaction with various molecular targets and pathways. The isoquinoline ring can interact with enzymes and receptors, modulating their activity. For example, isoquinoline derivatives have been shown to inhibit certain enzymes involved in neurotransmitter metabolism, which may contribute to their neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A structural isomer of isoquinoline, quinoline is also a heterocyclic aromatic compound with similar chemical properties.
1,2,3,4-Tetrahydroisoquinoline: This compound is a reduced form of isoquinoline and exhibits different biological activities.
Quinoxaline: Another heterocyclic compound with a similar structure, quinoxaline is used in various chemical and biological applications
Uniqueness
2-(Isoquinolin-5-yl)propan-2-ol is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-isoquinolin-5-ylpropan-2-ol |
InChI |
InChI=1S/C12H13NO/c1-12(2,14)11-5-3-4-9-8-13-7-6-10(9)11/h3-8,14H,1-2H3 |
InChI-Schlüssel |
UTDIXBPPVGAHEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC2=C1C=CN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


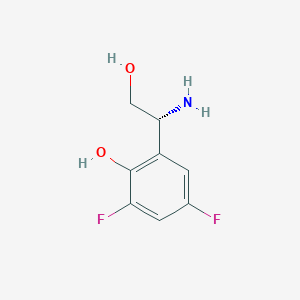
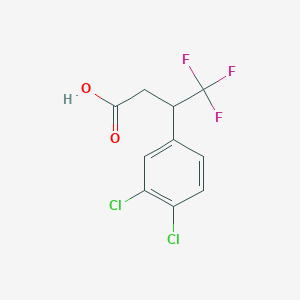
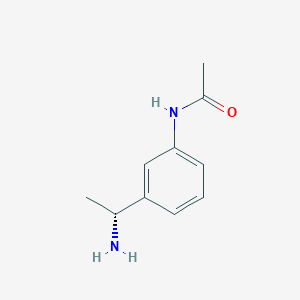
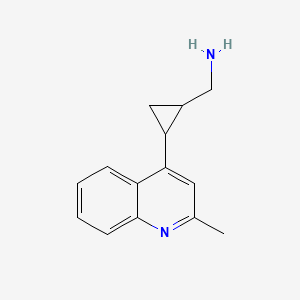
![O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine](/img/structure/B13605908.png)
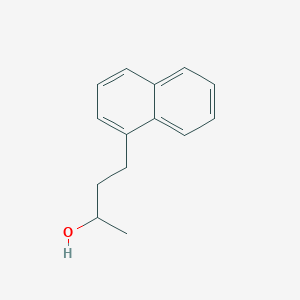
![dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride](/img/structure/B13605923.png)
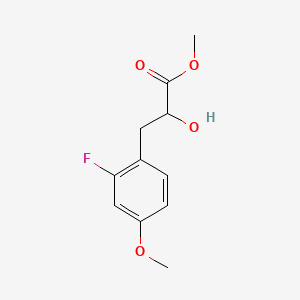
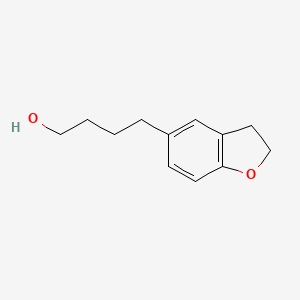
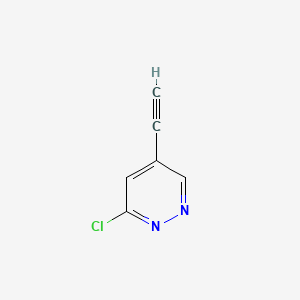

![Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine](/img/structure/B13605965.png)

